molecular formula C13H23N3O2 B4087189 N~1~-cyclohexyl-1,3-piperidinedicarboxamide

N~1~-cyclohexyl-1,3-piperidinedicarboxamide

Katalognummer B4087189
Molekulargewicht: 253.34 g/mol
InChI-Schlüssel: VRJCWEVBSAQHFX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~1~-cyclohexyl-1,3-piperidinedicarboxamide, also known as CPP-115, is a compound that has gained significant attention in the field of neuroscience. It is a potent inhibitor of the enzyme called gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA, the primary inhibitory neurotransmitter in the brain. The inhibition of this enzyme leads to an increase in the levels of GABA, which can have significant effects on brain function and behavior.

Wirkmechanismus

N~1~-cyclohexyl-1,3-piperidinedicarboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA. This leads to an increase in the levels of GABA in the brain, which can have significant effects on brain function and behavior. GABA is the main inhibitory neurotransmitter in the brain, and its role is to reduce the activity of neurons, thereby regulating brain activity and preventing overexcitation.
Biochemical and Physiological Effects:
The increase in GABA levels caused by N~1~-cyclohexyl-1,3-piperidinedicarboxamide can have significant effects on brain function and behavior. GABA is involved in a wide range of physiological processes, including sleep, anxiety, and pain perception. The compound has also been shown to have anticonvulsant effects, making it a potential treatment for epilepsy. Additionally, N~1~-cyclohexyl-1,3-piperidinedicarboxamide has been found to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have therapeutic potential in the treatment of substance abuse disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N~1~-cyclohexyl-1,3-piperidinedicarboxamide is its high potency and selectivity for GABA transaminase inhibition. This makes it an ideal tool for studying the role of GABA in various physiological and pathological processes. However, the compound is relatively unstable and has a short half-life, which can make it challenging to use in certain experimental settings.

Zukünftige Richtungen

There are several future directions for research on N~1~-cyclohexyl-1,3-piperidinedicarboxamide. One area of interest is the potential therapeutic applications of the compound in neurological disorders such as epilepsy, anxiety, and addiction. Clinical trials are currently underway to evaluate the safety and efficacy of N~1~-cyclohexyl-1,3-piperidinedicarboxamide in humans, and the results of these studies will provide valuable information on its potential as a therapeutic agent. Another area of interest is the development of more stable and long-lasting analogs of N~1~-cyclohexyl-1,3-piperidinedicarboxamide, which could overcome some of the limitations of the current compound and make it more useful for experimental and clinical applications. Finally, further research is needed to better understand the mechanisms underlying the effects of N~1~-cyclohexyl-1,3-piperidinedicarboxamide on GABAergic neurotransmission and how these effects can be harnessed for therapeutic purposes.
Conclusion:
In conclusion, N~1~-cyclohexyl-1,3-piperidinedicarboxamide is a potent inhibitor of GABA transaminase that has significant potential for the treatment of neurological disorders such as epilepsy, anxiety, and addiction. The compound has been extensively studied in preclinical models, and clinical trials are currently underway to evaluate its safety and efficacy in humans. While there are some limitations to its use in experimental settings, N~1~-cyclohexyl-1,3-piperidinedicarboxamide remains an important tool for studying the role of GABA in brain function and behavior, and its future applications in the field of neuroscience are promising.

Wissenschaftliche Forschungsanwendungen

N~1~-cyclohexyl-1,3-piperidinedicarboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, anxiety, and addiction. The compound has shown promising results in preclinical studies, and clinical trials are currently underway to evaluate its safety and efficacy in humans.

Eigenschaften

IUPAC Name

1-N-cyclohexylpiperidine-1,3-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O2/c14-12(17)10-5-4-8-16(9-10)13(18)15-11-6-2-1-3-7-11/h10-11H,1-9H2,(H2,14,17)(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRJCWEVBSAQHFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)N2CCCC(C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~1~-cyclohexyl-1,3-piperidinedicarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-cyclohexyl-1,3-piperidinedicarboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N~1~-cyclohexyl-1,3-piperidinedicarboxamide
Reactant of Route 3
Reactant of Route 3
N~1~-cyclohexyl-1,3-piperidinedicarboxamide
Reactant of Route 4
Reactant of Route 4
N~1~-cyclohexyl-1,3-piperidinedicarboxamide
Reactant of Route 5
Reactant of Route 5
N~1~-cyclohexyl-1,3-piperidinedicarboxamide
Reactant of Route 6
Reactant of Route 6
N~1~-cyclohexyl-1,3-piperidinedicarboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.